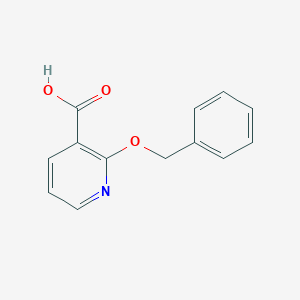

2-Benzyloxy-nicotinic acid

概要

説明

2-Benzyloxy-nicotinic acid is an organic compound with the molecular formula C13H11NO3. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a benzyloxy group.

作用機序

Target of Action

2-Benzyloxy-nicotinic acid, also known as 2-(benzyloxy)nicotinic acid, is a derivative of niacin, also known as vitamin B3 . Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides (nicotinamide riboside (NR) and nicotinic acid riboside (NAR)) . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It is known that niacin and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

Niacin and its derivatives, including this compound, are involved in several biochemical pathways. They act as precursors of nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in many vital redox reactions catalyzed by dozens of different enzymes . They are also involved in the NAD-dependent pathways functioning .

Pharmacokinetics

It is known that nicotine, a related compound, equilibrates in the endoplasmic reticulum within 10 seconds (possibly within 1 second) of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

生化学分析

Biochemical Properties

2-Benzyloxy-nicotinic acid is involved in various biochemical reactions. The compound’s structure, which includes a benzyloxy group attached to a nicotinic acid moiety, may influence its biochemical properties .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Detailed studies on the temporal effects of this compound are limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies on the dosage effects of this compound in animal models are currently lacking .

Metabolic Pathways

This compound is involved in metabolic pathways, including those involving enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that could involve various transporters or binding proteins . The compound’s localization or accumulation could also be influenced by these processes .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Detailed studies on the subcellular localization of this compound are currently lacking .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-nicotinic acid typically involves the reaction of nicotinic acid with benzyl alcohol in the presence of a suitable catalystThe reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions: 2-Benzyloxy-nicotinic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group in the nicotinic acid can be reduced to an amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Amino-nicotinic acid derivatives.

Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.

科学的研究の応用

2-Benzyloxy-nicotinic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

類似化合物との比較

- 2-Methoxy-nicotinic acid

- 2-Ethoxy-nicotinic acid

- 2-Phenoxy-nicotinic acid

Comparison: 2-Benzyloxy-nicotinic acid is unique due to the presence of the benzyloxy group, which can significantly influence its chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

生物活性

2-Benzyloxy-nicotinic acid (C13H11NO3), a derivative of nicotinic acid, exhibits a range of biological activities that are significant in various fields such as pharmacology, microbiology, and biochemistry. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and case studies.

Target Receptors and Enzymes

this compound interacts with various receptors and enzymes in the body, primarily due to its structural similarity to niacin (vitamin B3). It is known to influence several biochemical pathways, including those involved in metabolism and cellular signaling. The compound acts as a precursor for nicotinamide adenine dinucleotide (NAD) synthesis, which is crucial for numerous redox reactions within cells .

Biochemical Pathways

The compound's involvement in metabolic pathways highlights its potential role in energy production and cellular repair mechanisms. It has been shown to enhance the activity of sirtuins, a family of proteins that regulate cellular health and longevity . Additionally, this compound may exhibit anti-inflammatory and antioxidant properties by modulating oxidative stress responses .

Cellular Effects

Impact on Cell Functions

Research indicates that this compound can affect cell signaling pathways, gene expression, and overall cellular metabolism. It has been observed to influence the proliferation and differentiation of various cell types, including immune cells .

Antimicrobial Activity

In vitro studies have demonstrated the compound's antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimal inhibitory concentration (MIC) values indicate promising activity, suggesting its potential use in treating bacterial infections .

Pharmacokinetics

Absorption and Distribution

The pharmacokinetics of this compound suggests efficient absorption and distribution within biological systems. The compound is metabolized by esterases, which hydrolyze it to release active nicotinic acid derivatives. This process is crucial for its biological effects .

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant efficacy with MIC values ranging from 1.95 to 7.81 µg/mL against resistant strains like MRSA . -

Anti-inflammatory Effects

In cellular models, the compound demonstrated the ability to reduce pro-inflammatory cytokine levels, suggesting potential applications in inflammatory diseases .

Data Tables

特性

IUPAC Name |

2-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNQFOUBLCEFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354046 | |

| Record name | 2-Benzyloxy-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14178-18-8 | |

| Record name | 2-Benzyloxy-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。